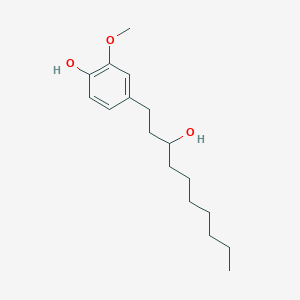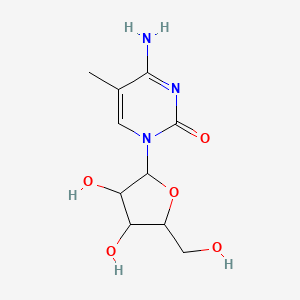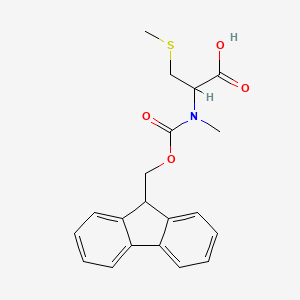
Dihydroparadol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroparadol is a bioactive compound derived from ginger, specifically from the species Zingiber officinale. It is known for its potential health benefits, particularly in the context of cardiovascular health. This compound has been studied for its ability to enhance cholesterol efflux from macrophages, which is a crucial process in reverse cholesterol transport and may help prevent or treat cardiovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydroparadol typically involves the extraction of gingerol from ginger, followed by hydrogenation. The hydrogenation process converts gingerol to this compound under specific conditions, such as the presence of a catalyst like palladium on carbon and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of gingerol from ginger using solvents like ethanol or methanol. The extracted gingerol is then subjected to hydrogenation in large reactors, ensuring efficient conversion to this compound. The final product is purified using techniques like chromatography to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Dihydroparadol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form paradol, another bioactive compound.
Reduction: The reduction of this compound is less common but can lead to the formation of tetrahydroparadol.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Paradol
Reduction: Tetrahydroparadol
Substitution: Various this compound derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Dihydroparadol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of hydrogenation and other chemical reactions.
Biology: this compound is studied for its effects on cellular processes, particularly in macrophages and cholesterol metabolism.
Mecanismo De Acción
Dihydroparadol exerts its effects primarily by enhancing cholesterol efflux from macrophages. It increases the protein levels of ATP-binding cassette transporters A1 and G1, which are crucial for cholesterol transport. The compound stabilizes these proteins, reducing their proteasomal degradation and increasing their abundance on the cell surface. This leads to enhanced cholesterol efflux and potentially reduces the risk of atherosclerosis .
Comparación Con Compuestos Similares
Similar Compounds
Gingerol: The precursor to dihydroparadol, known for its anti-inflammatory and antioxidant properties.
Paradol: An oxidized form of this compound with similar bioactive properties.
Shogaol: Another ginger-derived compound with potent anti-inflammatory effects.
Uniqueness of this compound
This compound is unique in its ability to enhance cholesterol efflux from macrophages more effectively than its counterparts. This specific bioactivity makes it a promising candidate for cardiovascular health applications, distinguishing it from other ginger-derived compounds .
Propiedades
Fórmula molecular |
C17H28O3 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
4-(3-hydroxydecyl)-2-methoxyphenol |
InChI |
InChI=1S/C17H28O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h10,12-13,15,18-19H,3-9,11H2,1-2H3 |
Clave InChI |
DFOMASIWHAPFEW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCC1=CC(=C(C=C1)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389314.png)


![4-Fluoro-2-[[3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B13389325.png)
![N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride](/img/structure/B13389326.png)
![3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one](/img/structure/B13389334.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13389337.png)


![6-Ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13389352.png)
![19-Ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13389353.png)

![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13389363.png)

